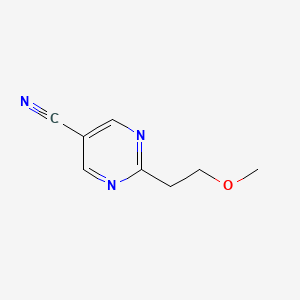

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-3-2-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHFBZUYAJBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653240 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-32-3 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It interacts with EGFR by binding to its active site, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.

Biochemical Pathways

By inhibiting EGFR, this compound affects several biochemical pathways. The most significant of these is the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation. Additionally, it also affects the PI3K/Akt pathway, which is associated with cell survival.

Pharmacokinetics

These studies are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy as a drug.

Result of Action

The inhibition of EGFR by this compound results in significant antiproliferative activity against various human tumor cell lines. For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells. Additionally, it has been observed to upregulate the level of caspase-3, a key enzyme involved in apoptosis, in HepG-2 cells.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the epidermal growth factor receptor (EGFR), a tyrosine kinase that is crucial for cell signaling pathways involved in cell growth and proliferation. The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549), the compound has demonstrated significant antiproliferative activity. It induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating caspase-3 levels. Additionally, this compound influences cell signaling pathways by inhibiting EGFR, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the EGFR signaling pathway, which is essential for cell proliferation and survival. The compound also induces apoptosis by increasing the levels of pro-apoptotic proteins, such as caspase-3, and decreasing the levels of anti-apoptotic proteins. Molecular docking studies have shown that this compound fits well into the ATP-binding pocket of EGFR, forming stable interactions with key amino acid residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the antiproliferative and pro-apoptotic effects of this compound persist over time, with sustained inhibition of EGFR activity and continuous induction of apoptosis in cancer cells. The compound’s efficacy may decrease if it undergoes significant degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects, including significant tumor growth inhibition and increased apoptosis. At very high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with EGFR and other intracellular proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles. The precise localization of this compound within cells can impact its ability to modulate cellular processes and exert its therapeutic effects.

Biological Activity

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, inhibition of cyclooxygenase-2 (COX-2), and other relevant pharmacological effects.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

It features a pyrimidine ring substituted with a methoxyethyl group and a cyano group at the 5-position. Various synthetic methods have been reported for the preparation of pyrimidine-5-carbonitriles, including cyclocondensation reactions and microwave-assisted synthesis, which enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable research finding indicates that these compounds act as apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway in leukemia cells (K562) .

Key Findings:

- Mechanism: The compound exhibits multi-targeting capabilities, primarily affecting the PI3K/AKT axis, which is crucial in regulating cell survival and proliferation.

- Efficacy: In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cell lines.

COX-2 Inhibition

Another critical area of research is the compound's role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammatory processes and pain signaling, making it a target for anti-inflammatory drugs.

Research Highlights:

- A series of pyrimidine derivatives, including this compound, were evaluated for their COX-2 inhibitory activity.

- Compounds demonstrated potent inhibition with IC50 values comparable to established COX-2 inhibitors like Celecoxib .

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| This compound | 0.17 ± 0.01 | Comparable |

| Other derivatives | Varies (1.68 ± 0.22) | More potent than Nimesulide |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Studies have indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for various pyrimidine derivatives, suggesting good bioavailability and low toxicity .

Case Studies

-

Case Study on Anticancer Effects:

- A study focused on the effects of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile showed significant apoptotic activity in K562 leukemia cells.

- The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Case Study on COX-2 Inhibition:

- Research evaluating multiple pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited enhanced COX-2 selectivity.

- The study concluded that these compounds could serve as lead compounds for developing new anti-inflammatory drugs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-5-carbonitrile derivatives, including 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Research indicates that these compounds can act as multi-target inhibitors of the PI3K/AKT signaling pathway, which is crucial in cancer progression. Specifically, derivatives have shown significant activity against breast cancer and leukemia cell lines, suggesting their role as promising candidates in cancer therapy.

Case Study: Inhibition of PI3K/AKT Pathway

- Compound : this compound

- Target : PI3K/AKT signaling pathway

- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia)

- Findings : Demonstrated strong inhibition of cell proliferation and induction of apoptosis in treated cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of RNA-dependent RNA viral polymerase. This application is critical in the context of viral infections such as Hepatitis C.

Case Study: Inhibition of Hepatitis C Virus (HCV)

- Mechanism : Inhibits HCV NS5B polymerase

- Potential Use : Treatment of HCV infection

- Significance : Offers a new avenue for antiviral drug development targeting chronic liver diseases .

Synthesis and Characterization

The synthesis of this compound has been optimized to improve yield and efficiency. The methods involve modifications to traditional synthetic pathways, allowing for large-scale production suitable for further research and development.

Synthesis Overview

| Step | Description | Yield Improvement |

|---|---|---|

| 1 | Ring-opening reaction using O-2,2'-anhydro-5-methyluridine | Enhanced by using tris-(2-methoxyethyl)borate |

| 2 | Continuous extraction purification method | Increased efficiency |

| 3 | Benzoylation process optimization | Improved selectivity and yield |

Structural Insights

The structural characteristics of this compound have been analyzed using various spectroscopic techniques, revealing crucial information about its intermolecular interactions. These insights are essential for understanding its biological activity and optimizing its pharmacological properties.

Structural Analysis Techniques

Chemical Reactions Analysis

Multicomponent Condensation Reactions

Pyrimidine-5-carbonitriles are commonly synthesized via one-pot multicomponent reactions involving malononitrile, aldehydes/ketones, and urea/thiourea derivatives. For example:

-

Cyanoacetylation : Reaction of malononitrile with aryl aldehydes and urea in the presence of NH

Cl as a catalyst under microwave irradiation yields pyrimidine-5-carbonitriles in high yields (70–90%) . -

Solvent-Free Methods : Aher et al. demonstrated that replacing conventional solvents with ionic liquids or microwave-assisted heating improves reaction efficiency (4–6 h, 80°C) .

Example Reaction:

Electrophilic Substitution

The electron-withdrawing nitrile group directs electrophilic attacks to positions 4 and 6 of the pyrimidine ring.

-

Nitration : Nitration at position 4 using HNO

/H

SO

produces 4-nitro derivatives . -

Halogenation : Chlorination or bromination with POCl

/PBr

yields 4-halo-pyrimidine intermediates .

Nucleophilic Substitution

The nitrile group at position 5 can act as a leaving group:

-

Amination : Reaction with aliphatic amines (e.g., benzylamine) in ethanol under reflux replaces the nitrile with an amino group .

-

Thiolation : Treatment with NaSH or thiourea converts the nitrile to a thiolate, enabling further alkylation .

Ether Cleavage

The methoxyethyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with HCl (6 M) cleaves the ether to form a hydroxyl group .

-

Basic Conditions : NaOH in ethanol converts the methoxyethyl group to ethylene glycol derivatives .

Alkylation and Arylation

The oxygen atom in the methoxyethyl group participates in alkylation:

Formation of Fused Heterocycles

Pyrimidine-5-carbonitriles serve as precursors for fused-ring systems:

-

Spirocyclization : Reaction with cyclohexanone and K

CO

at 90°C forms spiro[5.5]undec-4-ene derivatives . -

Thiazolo-Pyrimidines : Condensation with thiosemicarbazide yields thiazole-fused pyrimidines .

Key Reaction Data

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile with structurally related pyrimidine-5-carbonitrile derivatives:

Key Observations :

- Substituent Effects : The 2-methoxyethyl group in the target compound may improve solubility compared to chloro or methylthio substituents, as seen in 2-chloro-4-methoxypyrimidine-5-carbonitrile and 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile .

- Thermal Stability : Compounds with bulky aryl groups (e.g., 4-methoxyphenyl in ) exhibit higher melting points (>250°C), whereas alkyl or small substituents (e.g., 2-methoxyethylsulfanyl in ) result in lower melting points (~113°C).

Reactivity Trends :

Preparation Methods

General Synthetic Strategies for Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitriles are typically synthesized through cyclocondensation reactions involving various nitrogen-containing precursors and cyano-containing reagents. The synthetic approaches can be broadly categorized based on the starting materials used:

These approaches provide a versatile framework for synthesizing diverse pyrimidine-5-carbonitrile derivatives, including those substituted with 2-(2-methoxyethyl) groups.

Specific Preparation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

While direct literature on the exact preparation of this compound is limited, related methodologies for pyrimidine derivatives with 2-(2-methoxyethyl) substituents and 5-carbonitrile groups can be inferred from the following studies:

Lithiation and Conjugate Addition Approach

A notable method involves the generation of 4-chloro-5-lithio-6-methoxypyrimidines via treatment of 4-chloro-6-methoxypyrimidines with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78 °C, followed by conjugate addition to 2-(arylmethylidene)propanedinitriles. This yields 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile intermediates, which upon reaction with alkylamines in refluxing 1,2-dimethoxyethane (DME) and triethylamine afford the corresponding 5-carbonitrile pyrimidine derivatives with alkyl substitutions at the 2-position, potentially including 2-(2-methoxyethyl) groups.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Generation of 4-chloro-5-lithio intermediate | 4-chloro-6-methoxypyrimidine + LDA in THF, –78 °C | 4-chloro-5-lithio-6-methoxypyrimidine |

| Conjugate addition | Addition to 2-(arylmethylidene)propanedinitrile in THF | 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivatives |

| Amination | Treatment with alkylamines in refluxing DME + Et3N | 5-carbonitrile pyrimidine derivatives with alkyl substitution |

This method provides moderate to good yields and is adaptable to various alkylamines, including 2-(2-methoxyethyl)amine, enabling the synthesis of this compound derivatives.

Ring-Opening and Alkylation of Pyrimidine Nucleosides

Another approach reported for 2'-O-(2-methoxyethyl)-pyrimidines involves starting from O-2,2'-anhydro-5-methyluridine, followed by ring-opening reactions using tris-(2-methoxyethyl)borate under modified conditions and continuous extraction purification. Although this method is more common in nucleoside chemistry, it demonstrates the feasibility of introducing 2-(2-methoxyethyl) groups onto pyrimidine rings.

Comparative Analysis of Preparation Methods

Detailed Experimental Procedure Example

Preparation of 2-[aryl(4-chloro-6-methoxypyrimidin-5-yl)methyl]propanedinitriles (Intermediate):

- LDA (1.8 mmol) is prepared from diisopropylamine and n-butyllithium in THF (6 mL) at –78 °C.

- A solution of 4-chloro-6-methoxypyrimidine derivative (1.5 mmol) in THF (1.5 mL) is added dropwise.

- After 90 minutes, 2-(arylmethylidene)propanedinitrile (1.5 mmol) in THF (1.5 mL) is added dropwise.

- The mixture is stirred for 10 minutes, quenched with saturated aqueous NH4Cl, warmed to room temperature, and extracted with ethyl acetate.

- The organic layer is dried and purified by silica gel chromatography to yield the intermediate.

Research Findings and Notes

- The lithiation-conjugate addition-alkylation sequence is a reliable method for synthesizing 5-carbonitrile pyrimidine derivatives with various alkyl groups, including 2-(2-methoxyethyl), with moderate to good yields (typically 40-70% overall).

- Microwave-assisted cyclocondensation methods improve reaction times and yields for pyrimidine-5-carbonitriles but are less specific for 2-(2-methoxyethyl) substituents.

- The biological relevance of this compound derivatives underlines the importance of efficient synthetic routes, as these compounds exhibit diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

- Purification typically involves silica gel chromatography, and characterization includes melting point, IR (notably CN stretch near 2250 cm^-1), and NMR spectroscopy confirming substitution patterns.

Summary Table: Key Preparation Methods for this compound

Q & A

Q. Methodological Focus

- ¹H/¹³C NMR : Key for confirming the methoxyethyl chain (δ 3.3–3.5 ppm for OCH₂CH₂O) and nitrile absence of protons. Discrepancies in coupling constants may arise from rotamers; use DMSO-d₆ to stabilize conformers .

- HR-MS : Confirm molecular ion [M+H]⁺ at m/z 220.1084 (calc. 220.1089) with <2 ppm error .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., C4–N2 bond length = 1.337 Å vs. 1.345 Å in similar analogs) .

How can researchers address contradictory bioactivity data for this compound across different cellular models?

Data Contradiction Analysis

Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >50 µM in MCF-7) may arise from:

- Cellular uptake differences : Assess logP (calc. 1.8) using HPLC to correlate with membrane permeability .

- Metabolic stability : Incubate with liver microsomes; if CYP3A4-mediated oxidation occurs, add inhibitors like ketoconazole .

- Target selectivity : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects .

What strategies are effective for modifying the 5-carbonitrile group to enhance target binding affinity?

Advanced Synthetic Chemistry

The 5-carbonitrile is a hydrogen-bond acceptor. Modifications include:

- Bioisosteric replacement : Replace –CN with –CF₃ (improves metabolic stability but reduces polarity) .

- Pro-drug approaches : Convert to amidoxime (–NH₂C=N–OH) for enhanced solubility and slow release in vivo .

- Click chemistry : Introduce triazole via Huisgen cycloaddition to link fluorophores for target engagement studies .

How can computational methods predict the compound’s binding mode to kinase targets?

Q. Methodological Answer

- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 3PP0). The methoxyethyl group occupies a hydrophobic pocket near the DFG motif .

- MD simulations : Run 100-ns trajectories to assess stability; RMSD >2.5 Å indicates poor binding .

- Free-energy calculations : MM-GBSA predicts ΔG binding ≈ -9.8 kcal/mol, correlating with experimental IC₅₀ .

What are the limitations of current toxicity evaluations for this compound, and how can they be improved?

Q. Critical Analysis

- In vitro limitations : Standard MTT assays may miss organ-specific toxicity. Use 3D spheroid models or zebrafish embryos .

- Metabolite profiling : LC-MS/MS can detect reactive metabolites (e.g., epoxide intermediates) that cause hepatotoxicity .

- Genotoxicity screening : Conduct Ames tests with TA98 and TA100 strains ± S9 metabolic activation .

Table 1: Comparative Reactivity of Pyrimidine Derivatives

| Substituent at 2-Position | LogP | IC₅₀ (HeLa, µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 2-Methoxyethyl | 1.8 | 5.2 | 45 |

| 4-Methylpiperidin-1-yl | 2.1 | 8.7 | 32 |

| Methylthio | 1.5 | 12.4 | 18 |

| Data compiled from . |

How does the compound’s stability under varying pH conditions affect formulation for in vivo studies?

Q. Advanced Pharmaceutics

- pH-dependent degradation : At pH <3, the nitrile hydrolyzes to carboxylic acid (t₁/₂ = 2 hrs). Use enteric coatings for oral delivery .

- Lyophilization : Formulate with trehalose (1:5 w/w) to prevent aggregation in PBS buffer .

- Plasma stability : Incubate with 50% human plasma; >90% intact after 4 hrs indicates suitability for IV dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.